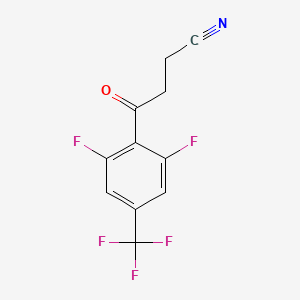
N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-(®-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, hydroxy, and amido groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
- Formation of the cyclobutyl core with tetramethyl substitution.
- Introduction of the chloro and cyano groups on the phenoxy ring.
- Coupling of the cyclobutyl and phenoxy moieties.
- Addition of the terephthalamide group.
- Final coupling with the complex nonyl side chain containing various functional groups.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the hydroxy group would yield a ketone.
- Reduction of the cyano group would yield an amine.
- Substitution of the chloro group would yield various substituted derivatives.
科学的研究の応用
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in materials science for developing new polymers or coatings.
作用機序
The mechanism of action would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The functional groups would dictate its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
- Compounds with similar functional groups, such as other terephthalamides or cyclobutyl derivatives.
- Molecules with similar biological activity, if applicable.
Uniqueness
- The combination of functional groups in this compound might confer unique reactivity or biological activity not seen in similar compounds.
特性
分子式 |
C59H73ClN8O8S |
|---|---|
分子量 |
1089.8 g/mol |
IUPAC名 |
4-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-N-[9-[[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoyl]amino]nonyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C59H73ClN8O8S/c1-35(2)50(48-28-36(3)67-76-48)55(74)68-33-43(69)29-47(68)54(73)65-46(38-16-18-39(19-17-38)51-37(4)64-34-77-51)31-49(70)62-26-14-12-10-9-11-13-15-27-63-52(71)40-20-22-41(23-21-40)53(72)66-56-58(5,6)57(59(56,7)8)75-44-25-24-42(32-61)45(60)30-44/h16-25,28,30,34-35,43,46-47,50,56-57,69H,9-15,26-27,29,31,33H2,1-8H3,(H,62,70)(H,63,71)(H,65,73)(H,66,72)/t43-,46+,47+,50-,56?,57?/m1/s1 |
InChIキー |
UTPTUYDLZXJLRV-IANLAAPUSA-N |
異性体SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
正規SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
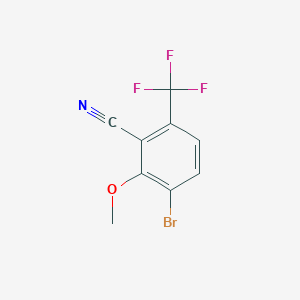
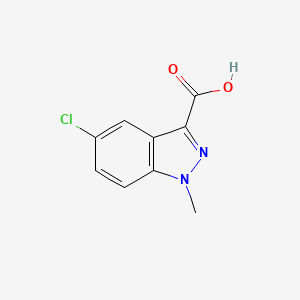

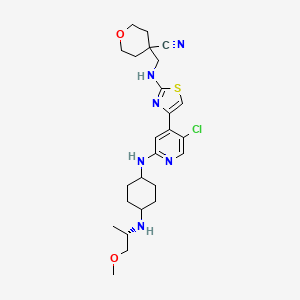


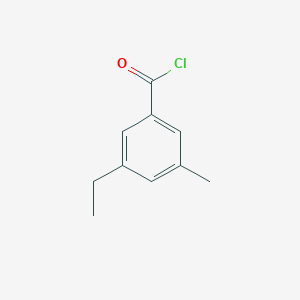

![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
